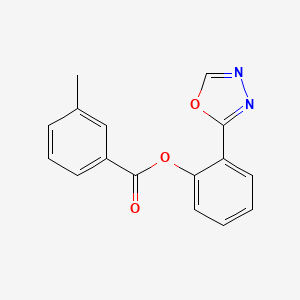

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

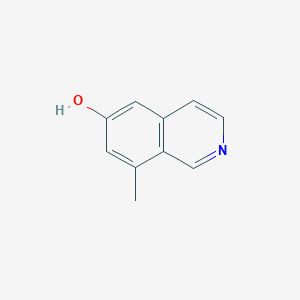

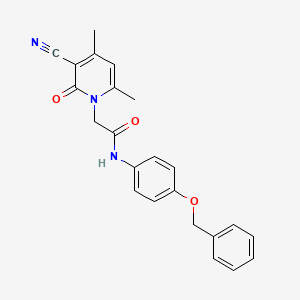

“2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using various spectroscopic techniques, including FT-IR, LCMS, and NMR .

Molecular Structure Analysis

The molecular structure of “2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate” is characterized by the presence of an oxadiazole ring attached to a phenyl group . The exact molecular formula and weight can vary depending on the specific substitutions on the phenyl ring .

Chemical Reactions Analysis

Oxadiazole derivatives, including “2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate”, can undergo various chemical reactions. For instance, they can participate in annulation reactions, followed by desulfurization/intramolecular rearrangement .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate” can be inferred from related oxadiazole derivatives. For instance, some oxadiazole derivatives are solid at room temperature, with melting points ranging from 100 to 140°C .

科学的研究の応用

Anticancer Therapy

1,3,4-Oxadiazole derivatives have been used in the design and synthesis of innovative EGFR inhibitors with potential applications in anticancer therapy . A novel series of compounds were meticulously designed and synthesized . The in vitro anticancer activities of the newly developed compounds were evaluated against four human cancer cell lines such as prostate cancer (PC3 & DU-145), lung cancer (A549), and liver cancer (HEPG2) using the MTT method .

Antibacterial Agents

1,2,4-Oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . Compounds exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), better than that of BMT and TDC .

Antifungal Activity

These derivatives have also shown anti-fungal activity against Rhizoctonia solani .

Nematocidal Activity

1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita .

Inhibitors of Acetylcholinesterase

1,3,4-Oxadiazole derivatives have been used in the synthesis of acetylcholinesterase inhibitors .

Anti-infective Agents

1,2,4-Oxadiazole derivatives have been studied for their potential as anti-infective agents .

作用機序

Target of Action

The primary targets of 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate are various enzymes and proteins that contribute to cancer cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These targets play crucial roles in the growth and survival of cancer cells.

Mode of Action

This compound interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and repair . By inhibiting these targets, the compound disrupts the normal functioning of cancer cells, leading to their death .

Biochemical Pathways

The compound affects several biochemical pathways related to cancer cell proliferation. By inhibiting thymidylate synthase, it disrupts the synthesis of thymidine monophosphate, a building block of DNA . This leads to DNA damage and prevents the cancer cells from dividing . The compound also inhibits HDAC, which is involved in the regulation of gene expression . This can lead to changes in the expression of genes that control cell growth and survival .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.

Result of Action

The result of the compound’s action is the death of cancer cells . By inhibiting key enzymes and proteins, the compound disrupts the normal functioning of these cells, leading to their death . This makes 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate a potential anticancer agent .

Action Environment

The action of 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can also influence its action . More research is needed to fully understand how environmental factors influence the action of this compound.

将来の方向性

Oxadiazole derivatives, including “2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate”, continue to be of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on further exploring their therapeutic potential and optimizing their physicochemical properties for better drug-like characteristics .

特性

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-11-5-4-6-12(9-11)16(19)21-14-8-3-2-7-13(14)15-18-17-10-20-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURSVDQDQNTJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[cyclohexyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2960298.png)

![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)

![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)

![C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine](/img/structure/B2960308.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2960309.png)

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone](/img/structure/B2960313.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2960314.png)

![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)